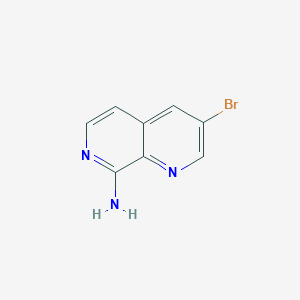

3-Bromo-1,7-naphthyridin-8-amine

Description

Overview of Naphthyridine Isomers and their Significance in Organic and Medicinal Chemistry

The various naphthyridine isomers have been extensively explored in both organic and medicinal chemistry. mdpi.comresearchgate.net Their structural resemblance to quinoline (B57606) and other fused heterocyclic systems has made them attractive scaffolds for the development of novel therapeutic agents. researchgate.net Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and kinase inhibitory effects. researchgate.netontosight.ai For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the first synthetic quinolone antibiotics. nih.gov The ability of the naphthyridine core to act as a versatile pharmacophore has led to its incorporation into a multitude of drug discovery programs. ontosight.aiontosight.ai

The synthesis of naphthyridine derivatives, however, can be challenging due to factors such as structural complexity, regioselectivity, and the need for multi-step reaction sequences. researchgate.net Common synthetic strategies include Skraup and Friedländer reactions, as well as various cross-coupling and cycloaddition reactions. mdpi.com

Distinctive Features and Electronic Properties of the 1,7-Naphthyridine (B1217170) Core

The 1,7-naphthyridine isomer possesses a unique arrangement of nitrogen atoms that influences its electronic properties. The positioning of the nitrogen atoms can affect the molecule's acidity (pKa) and its ability to coordinate with metal ions. The introduction of heteroatoms into the bicyclic ring system, as seen in the 1,7-naphthyridine scaffold, can lower the lipophilicity and basicity compared to a quinoline core. nih.gov These altered electronic properties can translate into different pharmaceutical characteristics and biological activities. The unique molecular architecture of the 1,7-naphthyridine core provides distinct binding capabilities that are crucial for pharmaceutical applications. evitachem.com

Research Context of 3-Bromo-1,7-naphthyridin-8-amine within Naphthyridine Chemistry

This compound is a specific derivative that has emerged within the broader landscape of naphthyridine research. a2bchem.combldpharm.comfluorochem.co.uk Its chemical structure, featuring a bromine atom at the 3-position and an amine group at the 8-position of the 1,7-naphthyridine core, makes it a valuable intermediate for further chemical modifications. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships. The amino group can also be a key site for derivatization or for forming important interactions with biological targets.

This compound and its analogs are of interest in medicinal chemistry. For example, the related compound 3-bromo-1,7-naphthyridin-8(7H)-one is also a subject of study. americanelements.com The synthesis and exploration of compounds like 3-bromo-1,7-naphthyridin-4-amine (B11886267) further highlight the interest in this substituted naphthyridine scaffold. bldpharm.com Research into novel 1,7-naphthyridine derivatives has led to the identification of potent inhibitors for targets like SOS1, which is implicated in KRAS-driven cancers. nih.govnih.gov Furthermore, tetrahydro-1,7-naphthyridine-2-carboxamides have been investigated for PET imaging of metabotropic glutamate (B1630785) receptor 2. thno.org

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1838674-91-1 | C8H6BrN3 |

| 3-Bromo-1,7-naphthyridin-8(7H)-one | 1375301-90-8 | C8H5BrN2O |

| 3-Bromo-1,7-naphthyridin-4-amine | 91477-49-5 | C8H6BrN3 |

| Nalidixic acid | 389-08-2 | C12H12N2O3 |

| 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one | Not Available | C10H9BrN2O |

| 3-amino-4-(thien-2-yl)pyridin-2(1H)-one | Not Available | C9H8N2OS |

| 8-Chloro-1,7-naphthyridine-3-carboxylic acid | Not Available | C9H5ClN2O2 |

| 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester | Not Available | C11H10N2O3 |

| 3-methoxy-1,7-naphthyridin-8(7H)-one | Not Available | C9H8N2O2 |

| 2,3-dibromo-1,5-naphthyridine | Not Available | C8H4Br2N2 |

| 3-bromo-2-ethoxy-1,5-naphthyridine | Not Available | C10H9BrN2O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,7-naphthyridin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMLYPTVFHPYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways to 3 Bromo 1,7 Naphthyridin 8 Amine and Analogs

Precursor Synthesis and Derivatization Strategies

The construction of the 1,7-naphthyridine (B1217170) core often begins with appropriately substituted pyridine (B92270) precursors. The strategic choice and synthesis of these precursors are critical for the successful assembly of the final product.

A prominent route to the 1,7-naphthyridine skeleton involves the use of substituted pyridylacetonitriles. Specifically, 2-cyano-3-pyridylacetonitrile serves as a key starting material. sphinxsai.com The cyclization of this precursor is a key step in forming the bicyclic naphthyridine system.

One established method involves the treatment of 2-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide. This reaction induces an intramolecular cyclization to yield 6-amino-8-bromo-1,7-naphthyridine. sphinxsai.com This intermediate is pivotal for further derivatization to obtain a variety of substituted 1,7-naphthyridines. The reaction is typically performed in an inert solvent like dry ether at low temperatures (between 0°C and -50°C) to control the reaction's exothermicity. The product precipitates as a yellow solid and can be purified by recrystallization.

The synthesis of related 2,6-naphthyridine (B1209661) systems from 4-cyano-3-pyridylacetonitrile also highlights the utility of pyridylacetonitriles in naphthyridine synthesis, often employing microwave irradiation to promote efficient cyclization. derpharmachemica.comscispace.com Similarly, α-alkenyl-2-cyano-3-pyridylacetonitriles are valuable for preparing 4-alkenyl-3-amino-1,7-naphthyridines. arkat-usa.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Cyano-3-pyridylacetonitrile | Anhydrous HBr | 6-Amino-8-bromo-1,7-naphthyridine | ~73% | |

| 4-Cyano-3-pyridylacetonitrile | Anhydrous HBr (Microwave) | 3-Amino-1-bromo-2,6-naphthyridine | 80.3% | derpharmachemica.com |

Several classical named reactions for quinoline (B57606) synthesis have been adapted for the formation of the naphthyridine ring system, starting from aminopyridines. The lower electron density of the pyridine ring compared to a benzene (B151609) ring can make these cyclizations challenging, sometimes resulting in lower yields. ekb.eg

Skraup Reaction: This reaction involves the condensation of an aminopyridine with glycerol, typically in the presence of an acid catalyst and an oxidizing agent. While effective for some quinolines, its application to aminopyridines for naphthyridine synthesis can give unsatisfactory yields. ekb.eg However, modified Skraup reactions have been reported for the synthesis of various naphthyridine isomers, such as 1,5-naphthyridines. mdpi.com

Gould-Jacobs Reaction: This is a widely used method that involves the reaction of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.egwikipedia.org For instance, 3-aminopyridine (B143674) can be condensed with EMME and then cyclized to form 4-hydroxy-1,7-naphthyridine-3-carboxylic acid derivatives. ekb.egmdpi.com The reaction is versatile and allows for the synthesis of various substituted naphthyridinones. mdpi.comresearchgate.net

Conrad-Limpach Reaction: This method utilizes the reaction of aminopyridines with β-ketoesters. Depending on the reaction conditions, it can lead to different isomers. For example, the condensation of 2,6-diaminopyridine (B39239) with ethylacetoacetate under Conrad-Limpach conditions can yield a 2-oxo-1,8-naphthyridine derivative. uot.edu.ly

Friedländer Annulation: This reaction provides a direct route to naphthyridines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. tandfonline.com For example, 2-aminonicotinaldehyde can be reacted with various ketones to produce substituted 1,8-naphthyridines. organic-chemistry.orgconnectjournals.com The reaction can be catalyzed by acids or bases and has been adapted for green chemistry approaches using water as a solvent or solvent-free conditions. connectjournals.comrsc.orgnih.gov This method has been successfully applied to the synthesis of various 1,7-naphthyridines from pyridine substrates. researchgate.netresearchgate.net

| Cyclization Reaction | Typical Precursors | Product Type | Reference |

| Skraup Reaction | Aminopyridine, Glycerol | Naphthyridine | ekb.eg |

| Gould-Jacobs Reaction | Aminopyridine, EMME | Naphthyridin-4-one | ekb.egwikipedia.org |

| Conrad-Limpach | Aminopyridine, β-ketoester | Naphthyridin-2-one / 4-one | mdpi.comuot.edu.ly |

| Friedländer Annulation | o-Amino-pyridyl aldehyde/ketone, Methylene-active compound | Substituted Naphthyridine | tandfonline.comresearchgate.net |

Direct Bromination Methodologies for 1,7-Naphthyridines

The introduction of a bromine atom onto the naphthyridine core is a key functionalization step. Direct bromination can be achieved using various brominating agents, although regioselectivity can be a challenge depending on the existing substituents on the ring. The reactivity of halogens on the naphthyridine ring can differ based on their position. researchgate.net For the synthesis of the target compound, bromination at the C-3 position is required. While direct bromination of the parent 1,7-naphthyridine might not be regioselective, specific precursors can direct the halogenation.

For instance, the synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one has been achieved by reacting 2-aminopyridine-3-aldehyde with 2-bromo diethylphosphonoacetic acid. researchgate.net This suggests that building the ring with the bromo-substituent already in place on one of the precursors is a viable strategy.

In other naphthyridine systems, such as 1,5-naphthyridines, hydroxyl groups can be converted to bromo groups by refluxing with reagents like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). mdpi.com This method could potentially be applied to a corresponding hydroxy-1,7-naphthyridine precursor to install the bromine atom.

Amination Reactions for the 8-Position of the 1,7-Naphthyridine Core

The introduction of an amino group at the C-8 position of the 1,7-naphthyridine ring is a crucial step. This can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, or through other specialized amination reactions.

A well-documented method is the Chichibabin-type amination using potassium amide in liquid ammonia. researchgate.net Studies have shown that for 1,7-naphthyridine, initial adduct formation with the amide ion occurs at both C-2 and C-8 at low temperatures (-35°C to -45°C). wur.nl However, upon raising the temperature to around 10°C, the addition becomes thermodynamically controlled, favoring the C-8 position exclusively. wur.nl These anionic sigma adducts can then be oxidized with potassium permanganate (B83412) to yield the corresponding amino-naphthyridine. wur.nl

Furthermore, halogenated 1,7-naphthyridines are key intermediates for amination. For example, 5-bromo-1,7-naphthyridine (B95205) undergoes amination with potassium amide to yield a mixture of 8-amino- and 2-amino-1,7-naphthyridine, alongside the product of a Chichibabin reaction, 8-amino-5-bromo-1,7-naphthyridine. researchgate.net This indicates that the amination can proceed through different pathways, including tele-substitution, where the entering group adds to a position different from the one bearing the leaving group. researchgate.net

Metal-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming carbon-nitrogen bonds in modern organic synthesis. organic-chemistry.org This reaction is highly effective for the amination of aryl and heteroaryl halides, including brominated naphthyridines, offering a versatile and efficient route to amino-naphthyridine derivatives. nih.govsnnu.edu.cn

The Buchwald-Hartwig reaction involves the coupling of a halo-naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov For example, 2-chloro-1,5-naphthyridines have been successfully coupled with various amines using a palladium catalyst and XantPhos as the ligand to give 2-amino-1,5-naphthyridine derivatives. mdpi.comnih.gov This methodology is broadly applicable and has been used to synthesize a wide range of N-substituted naphthyridines. researchgate.netresearchgate.net

This approach offers a powerful alternative to classical amination methods, often proceeding under milder conditions with a broader substrate scope. It is particularly useful for introducing substituted amino groups, which can be challenging with methods like the Chichibabin reaction. The synthesis of 3-anilino-1,8-naphthyridin-2(1H)-ones via the cross-coupling of N-PMB protected 3-bromo substituted 1,8-naphthyridin-2(1H)-ones with anilines demonstrates the power of this method. researchgate.net

| Reaction | Substrates | Catalyst/Ligand | Product | Reference |

| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine, Amine | Pd₂(dba)₃ / XantPhos | 2-Amino-1,5-naphthyridine derivative | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | 3-Bromo-1,8-naphthyridinone, Aniline | Pd₂(dba)₃ / XPhos | 3-Anilino-1,8-naphthyridinone derivative | researchgate.net |

Microwave-Assisted Synthesis and Green Chemistry Considerations in Naphthyridine Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this regard, offering benefits such as dramatically reduced reaction times, increased yields, and often higher product purity. youtube.comyoutube.com

The synthesis of naphthyridines has greatly benefited from microwave irradiation. For instance, the cyclization of pyridylacetonitriles to form the naphthyridine core can be significantly accelerated under microwave conditions. sphinxsai.comderpharmachemica.comscispace.com A microwave-promoted method for synthesizing 1,7-naphthyridine and its derivatives from 2-cyano-3-pyridylacetonitrile has been described as easy, efficient, clean, and environmentally benign. sphinxsai.comresearchgate.net The process often involves solvent-free conditions or the use of eco-friendly solvents like water or ethanol, aligning with the principles of green chemistry. rsc.orgnih.govrsc.org

Green chemistry considerations also include the use of non-toxic, reusable catalysts and minimizing waste. The Friedländer synthesis of 1,8-naphthyridines has been successfully performed using water as a solvent with a biocompatible ionic liquid catalyst, or under solvent-free grinding conditions with a reusable catalyst like CeCl₃·7H₂O. connectjournals.comnih.gov These approaches avoid the use of hazardous organic solvents and harsh reaction conditions often associated with traditional methods. Microwave irradiation has also been employed to rapidly synthesize naphthyridinoyl pyrazolidinones in one-pot reactions with good yields. benthamdirect.com

The combination of microwave technology and green chemistry principles provides a powerful platform for the sustainable synthesis of complex heterocyclic molecules like 3-Bromo-1,7-naphthyridin-8-amine and its analogs.

Retrosynthetic Analysis of the this compound Core

The strategic disassembly of a target molecule to identify potential starting materials is a cornerstone of synthetic organic chemistry. This process, known as retrosynthetic analysis, provides a logical framework for designing a synthetic route. For the complex heterocyclic scaffold of this compound, this analysis reveals key disconnections and highlights the importance of regioselectivity in the synthetic design.

The primary retrosynthetic disconnections for this compound involve the carbon-bromine and carbon-nitrogen bonds. These disconnections point towards a synthetic strategy that begins with the construction of the core 1,7-naphthyridine ring system, followed by sequential functionalization.

Primary Disconnections:

C-N Bond Disconnection: The bond between the C8 position of the naphthyridine ring and the amino group is a prime candidate for disconnection. This suggests a late-stage amination reaction as a potential final step in the synthesis. The Chichibabin amination, a well-established method for introducing amino groups onto nitrogen-containing heterocycles, is a relevant synthetic equivalent for this transformation. Research has shown that the amination of 1,7-naphthyridine with reagents like potassium amide can selectively yield the 8-amino derivative. wur.nlacs.org

C-Br Bond Disconnection: The carbon-bromine bond at the C3 position represents another logical disconnection. This points to an electrophilic bromination of a pre-functionalized 1,7-naphthyridine derivative. The synthesis of various bromo-substituted naphthyridines has been documented, indicating the feasibility of this approach. acs.org Specifically, the bromination of 1,7-naphthyridine has been shown to yield 3,5-dibromo-1,7-naphthyridine, suggesting that achieving monosubstitution at the 3-position would require careful control of reaction conditions or the use of a directing group. acs.org

Retrosynthetic Pathway:

Based on these primary disconnections, a plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis would commence with the construction of the parent 1,7-naphthyridine heterocycle. Subsequently, the molecule would undergo bromination, followed by amination to install the desired functional groups. The order of these functionalization steps is a critical consideration, as the electronic nature of the substituent introduced first will influence the regioselectivity of the subsequent reaction.

Synthesis of the 1,7-Naphthyridine Core:

The formation of the 1,7-naphthyridine core itself is a crucial step. The Skraup reaction, a classic method for the synthesis of quinolines and their aza-analogs, provides a viable route starting from an appropriately substituted aminopyridine. acs.org This reaction typically involves the condensation of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Strategic Considerations for Synthesis:

The successful synthesis of this compound hinges on the regioselective introduction of the bromo and amino groups. The inherent reactivity of the 1,7-naphthyridine ring system dictates the positions most susceptible to electrophilic and nucleophilic attack. Computational studies and experimental evidence indicate that the C8 position of 1,7-naphthyridine is susceptible to nucleophilic attack, supporting the feasibility of a direct amination at this position. wur.nl Electrophilic substitution, such as bromination, is also a viable strategy for functionalizing the naphthyridine core.

The following table summarizes the key transformations and potential reagents involved in the forward synthesis based on this retrosynthetic analysis.

| Transformation | Starting Material | Key Reagents and Conditions | Product |

| Ring Formation | 3-Aminopyridine derivative | Glycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 1,7-Naphthyridine |

| Bromination | 1,7-Naphthyridine | Bromine, suitable solvent (e.g., nitrobenzene) | 3-Bromo-1,7-naphthyridine (B3278540) |

| Amination | 3-Bromo-1,7-naphthyridine | Potassium amide (KNH₂) in liquid ammonia | This compound |

This retrosynthetic analysis provides a clear and logical roadmap for the synthesis of this compound. The proposed pathway relies on established synthetic methodologies for the formation and functionalization of naphthyridine scaffolds, offering a solid foundation for the development of a detailed experimental procedure.

Elucidation of Chemical Reactivity and Transformative Processes of 3 Bromo 1,7 Naphthyridin 8 Amine

Reactions at the Bromine Atom (C-3 Position)

The carbon-bromine bond at the C-3 position is a key functional group for introducing molecular diversity. Its reactivity is primarily governed by its susceptibility to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the 3-bromo-1,7-naphthyridine (B3278540) core. The inherent electron-deficient character of the two nitrogen atoms in the naphthyridine rings makes the aromatic system susceptible to attack by nucleophiles. This reactivity is a known characteristic of halogenated naphthyridines and related heterocyclic systems. mdpi.comgovtpgcdatia.ac.in

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. While direct experimental data on SNAr reactions for 3-Bromo-1,7-naphthyridin-8-amine is not extensively documented, studies on similar bromo-naphthyridine structures demonstrate this reactivity. For instance, other brominated naphthyridine intermediates have been shown to undergo nucleophilic substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures. mdpi.com Similarly, chloro-substituted benzo[c] nih.govrsc.orgnaphthyridines react with nucleophiles such as alcoholates and phenolates. beilstein-journals.org These examples suggest that the C-3 bromine atom of this compound could be displaced by a range of strong nucleophiles, including alkoxides, thiolates, and amines, under appropriate reaction conditions.

The bromine atom at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to modify bromo-substituted heterocyclic compounds. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is extensively used for the arylation, heteroarylation, or vinylation of bromo-naphthyridines. rsc.orgresearchgate.netresearchgate.net A structurally related compound, 8-bromo-1,7-naphthyridin-4(1H)-one, has been successfully subjected to Suzuki coupling with phenylboronic acid using a palladium catalyst like PdCl2(dppf)·DCM. acs.org This demonstrates the feasibility of activating the C-Br bond in the 1,7-naphthyridine (B1217170) system for such transformations. The general conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki Coupling on Bromo-Naphthyridine Analogs

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 8-Bromo-1,5-naphthyridin-4(1H)-one | Phenylboronic acid | PdCl2(dppf)·DCM (5) | K2CO3 | Dioxane/H2O | 88 | - | acs.org |

| 4-Halo-1,8-naphthyridin-2(1H)-ones | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Reflux | 55-98 | researchgate.net |

| 3,7-Dibromo-1,5-naphthyridine | Aryl pinacolato boronate | Pd(dppf)Cl2 (5) | K2CO3 | Dioxane/H2O | 80 | 69-95 | rsc.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is effective for introducing alkynyl moieties onto heterocyclic scaffolds. beilstein-journals.org Studies on various bromo-pyridines and other bromo-heterocycles show high efficiency under standard Sonogashira conditions, suggesting that this compound would readily participate in such couplings to yield 3-alkynyl-1,7-naphthyridin-8-amine derivatives. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Reference |

| Pd(CF3COO)2 | PPh3 | CuI | Et3N | DMF | researchgate.net |

| Pd(PPh3)4 / PdCl2(PPh3)2 | PPh3 | CuI | Et3N / Piperidine | THF / DMF | organic-chemistry.org |

Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. acs.org This reaction is known for its tolerance of a wide variety of functional groups. Bromo-naphthyridines and related heterocycles are suitable substrates for Stille couplings, allowing for the introduction of alkyl, vinyl, aryl, and heteroaryl groups. mdpi.combeilstein-journals.org For instance, Stille reactions have been successfully applied to functionalize 4-chlorobenzo[c] nih.govrsc.orgnaphthyridine, a related heterocyclic system. beilstein-journals.org The synthesis of various functionalized bipyridines and terpyridines also relies heavily on Stille cross-coupling procedures with bromo-pyridine precursors. acs.org

Reactivity of the Amino Group (C-8 Position)

The primary amino group at the C-8 position is a versatile functional group that can undergo a variety of chemical transformations, including acylation, alkylation, condensation, and diazotization.

The lone pair of electrons on the nitrogen atom of the C-8 amino group makes it nucleophilic, allowing it to react with electrophiles such as acylating and alkylating agents.

Acylation: The amino group can be readily acylated by reacting with acyl halides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. A patent for related 1,7-naphthyridine derivatives describes the acylation of 6-amino-8-bromo-1,7-naphthyridine with acetic anhydride (B1165640) in pyridine (B92270) to yield 6-acetamido-8-bromo-1,7-naphthyridine in high yield. google.com This reaction demonstrates that the amino group on the 1,7-naphthyridine ring system is sufficiently nucleophilic to undergo acylation, even with a deactivating bromo substituent present on the other ring.

Table 3: Example of Acylation on a Related Aminobromonaphthyridine

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 6-Amino-8-bromo-1,7-naphthyridine | Acetic anhydride | Pyridine | Room Temp, 4h | 6-Acetamido-8-bromo-1,7-naphthyridine | 93.4 | google.com |

The primary amino group at C-8 can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry. The reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Although specific examples involving this compound are not documented in the provided sources, this transformation is a general and predictable reaction for primary aromatic amines. For example, multicomponent reactions involving aminopyridines, aldehydes, and active methylene (B1212753) compounds are used to construct various naphthyridine derivatives. rsc.org

The primary amino group at the C-8 position can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or hydrobromic acid. derpharmachemica.comrroij.com This diazotization reaction transforms the amino group into an excellent leaving group (N2), which can then be displaced by a wide variety of nucleophiles in subsequent transformations, such as Sandmeyer or Schiemann reactions.

Research on analogous amino-bromo-naphthyridines confirms this reactivity. For instance, the diazotization of 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite and hydrobromic acid resulted in the substitution of the amino group with a bromine atom, yielding 1,3-dibromo-2,6-naphthyridine. derpharmachemica.com Similarly, one-pot diazotization and fluorodediazoniation procedures have been developed for other aminonaphthyridines using hydrogen fluoride. acs.org These examples strongly support the feasibility of converting the 8-amino group of the title compound into a diazonium intermediate, which can then be used to introduce other functionalities like halogens (-F, -Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups onto the C-8 position.

Table 4: Diazotization Reactions on Analogous Aminonaphthyridines

| Substrate | Reagents | Product | Yield (%) | Reference |

| 3-Amino-1-bromo-2,6-naphthyridine | NaNO2, HBr (48%) | 1,3-Dibromo-2,6-naphthyridine | 72 | derpharmachemica.com |

| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | NaNO2, HBr | 1,3-Dibromo-4-methyl-2,6-naphthyridine | 77.2 | rroij.com |

| 6-Methoxy-1,5-naphthyridin-3-amine | NaNO2, HF | 7-Fluoro-2-methoxy-1,5-naphthyridine | High | acs.org |

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring System

The reactivity of the this compound scaffold is characterized by a general resistance to electrophilic aromatic substitution and a pronounced propensity for nucleophilic substitution, particularly at the halogenated carbon center.

Nucleophilic Substitution: In stark contrast to its inertness towards electrophiles, the bromine atom at the C-3 position of this compound serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-deficient nature of the naphthyridine ring facilitates the attack of nucleophiles at the carbon atom bonded to the bromine.

The most significant and widely exploited transformations are palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthyridine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C-3 position. Studies on the closely related 6-amino-8-bromo-1,7-naphthyridine have demonstrated successful Suzuki coupling to attach aryl groups, highlighting the feasibility of this transformation. core.ac.uk The reaction is highly valued for its functional group tolerance and generally high yields. encyclopedia.pubrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-naphthyridine with primary or secondary amines. researchgate.netnsc.ru This provides a direct route to synthesizing a diverse library of 3-amino-substituted 1,7-naphthyridine derivatives. The reaction is known for its broad substrate scope, accommodating a wide range of amine coupling partners. nih.govosti.gov

The conditions for these cross-coupling reactions are well-established, typically involving a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, XantPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in an appropriate solvent like dioxane, toluene, or DMF.

Below is a table summarizing representative nucleophilic substitution reactions applicable to the this compound scaffold based on literature for analogous compounds.

Interactive Table 1: Representative Nucleophilic Substitution Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-1,7-naphthyridin-8-amine | acs.org |

| Suzuki-Miyaura | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / PPh₃ | K₃PO₄ | 3-(3-Nitrophenyl)-1,7-naphthyridin-8-amine | core.ac.uk |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | 3-Anilino-1,7-naphthyridin-8-amine | nih.gov |

| Buchwald-Hartwig | Alkylamine | Pd(OAc)₂ / BINAP | NaOtBu | 3-(Alkylamino)-1,7-naphthyridin-8-amine | osti.gov |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | 3-Substituted-1,7-naphthyridin-8-amine | cymitquimica.com |

| Nucleophilic Amination | Ammonia | Copper Catalyst | K₂CO₃ | 3,8-Diamino-1,7-naphthyridine | rsc.org |

Oxidation and Reduction Potentials of the Naphthyridine Scaffold

The electrochemical properties of this compound are determined by the electron-deficient naphthyridine core and the electronic influence of its substituents. Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction potentials of such molecules, providing insight into their ability to accept or donate electrons. rsc.orgmtxlabsglobal.comlibretexts.org

Reduction Potential: The electron-deficient nature of the naphthyridine ring system, caused by the two nitrogen atoms, makes it relatively easy to reduce. The reduction process involves the injection of an electron into the molecule's lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing bromine atom at C-3 is expected to further facilitate this reduction, shifting the reduction potential to less negative values compared to the unsubstituted 1,7-naphthyridine.

Oxidation Potential: The oxidation of the molecule involves the removal of an electron from its highest occupied molecular orbital (HOMO). The primary site for oxidation in this compound is the electron-rich amino group at the C-8 position. The lone pair of electrons on the nitrogen atom of the amino group significantly raises the energy of the HOMO, making the molecule susceptible to oxidation.

The table below presents electrochemical data from related aminonaphthyridine compounds to provide an expected range for the redox behavior of the target molecule.

Interactive Table 2: Electrochemical Data of Related Naphthyridine Derivatives

| Compound | Measurement Technique | Oxidation Potential (Eox) | Reduction Potential (Ered) | Conditions | Ref. |

| 2-Amino-7-(3,4-dihydroxyphenyl)-1,8-naphthyridine | Cyclic Voltammetry | +0.21 V | +0.13 V | vs. Ag/AgCl, in 65 mM phosphate (B84403) buffer (pH 7.0) | clockss.org |

| 2-Amino-(5,6-dihydroxy-1H-indenyl[2,3-b])-1,8-naphthyridine | Cyclic Voltammetry | +0.25 V | +0.14 V | vs. Ag/AgCl, in 65 mM phosphate buffer (pH 7.0) | clockss.org |

| Dirhodium(II) complex with 2-(2-pyridyl)-1,8-naphthyridine | Cyclic Voltammetry | +1.18 V | -1.12 V | vs. Ag/AgCl, reversible oxidation/reduction | osti.gov |

| Ferrocenyl-aminonaphthyridine derivative | Cyclic Voltammetry | +0.5 V | - | vs. Ag/AgCl, attributed to ferrocene (B1249389) moiety | rsc.org |

These data indicate that the aminonaphthyridine framework is electrochemically active, capable of undergoing both oxidation and reduction under accessible potential ranges. The specific potentials for this compound would be a composite of the effects of the electron-donating amino group and the electron-withdrawing bromo-substituted naphthyridine core.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Bromo 1,7 Naphthyridin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 3-Bromo-1,7-naphthyridin-8-amine can be determined.

While specific experimental data for this compound is not widely available in the public domain, the expected spectral features can be inferred from the analysis of closely related naphthyridine structures. For instance, studies on various bromo- and amino-substituted naphthyridines reveal characteristic chemical shift regions for the aromatic protons and carbons. sphinxsai.comwur.nl

Proton NMR (¹H NMR) for Hydrogen Environments

In the ¹H NMR spectrum of this compound, each proton on the naphthyridine core would produce a distinct signal. The protons on the pyridine (B92270) rings are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The expected signals for the aromatic protons would correspond to H-2, H-4, H-5, and H-6. Their specific chemical shifts and splitting patterns (e.g., doublet, singlet) would be dictated by their neighboring protons, following established coupling patterns in pyridine and naphthyridine systems. sphinxsai.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | Aromatic region | Singlet |

| H-4 | Aromatic region | Doublet |

| H-5 | Aromatic region | Doublet |

| H-6 | Aromatic region | Doublet |

| NH₂ | Variable | Broad Singlet |

Note: This table is predictive and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would result in a separate signal. The carbon atoms of the naphthyridine rings are expected to resonate in the downfield region (typically δ 100-160 ppm) due to their aromaticity. The carbon atom attached to the bromine (C-3) would be influenced by the halogen's electronegativity, and its chemical shift would be a key indicator for confirming the position of bromination. Similarly, the carbon atom bearing the amino group (C-8) would also show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~115-120 |

| C-4 | ~135-140 |

| C-4a | ~145-150 |

| C-5 | ~120-125 |

| C-6 | ~130-135 |

| C-8 | ~155-160 |

| C-8a | ~120-125 |

Note: This table is predictive and based on general values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation, although this is less critical for a planar aromatic system like this one.

The use of 2D NMR has been demonstrated as a powerful tool for the unambiguous assignment of structures in related brominated naphthyridine derivatives. clockss.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₆BrN₃), distinguishing it from other compounds with the same nominal mass. The presence of bromine would be clearly indicated by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for C₈H₇⁷⁹BrN₃⁺) | 223.9872 |

| [M+H]⁺ (for C₈H₇⁸¹BrN₃⁺) | 225.9852 |

Note: These are calculated values. Experimental values should be within a few ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities or starting materials, and the mass spectrometer provides mass information for each separated component. This is a standard method offered by commercial suppliers for quality control of such compounds. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the amino group and the aromatic naphthyridine core.

The analysis of 1,7-naphthyridine (B1217170) derivatives reveals characteristic absorption patterns. sphinxsai.com The primary amino (-NH₂) group is particularly revealing, typically showing two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. For instance, the closely related isomer, 6-amino-8-bromo-1,7-naphthyridine, exhibits N-H stretching bands at 3374 cm⁻¹ and 3199 cm⁻¹, along with an NH₂ deformation (scissoring) vibration around 1639 cm⁻¹. sphinxsai.com

The aromatic C-H stretching vibrations of the naphthyridine ring system are expected to appear just above 3000 cm⁻¹. sphinxsai.com Furthermore, the C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of characteristic skeletal vibration bands, typically observed in the 1600-1350 cm⁻¹ region. sphinxsai.com The C-Br stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3100 |

| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 |

| N-H Deformation (Scissoring) | Primary Amine (-NH₂) | 1650 - 1600 |

| C=C and C=N Skeletal Vibrations | Aromatic Ring | 1600 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. In aromatic and heteroaromatic systems like this compound, the most significant electronic transitions are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The UV-Vis spectrum of naphthyridine derivatives is characterized by multiple absorption bands, often designated as α, p, and β bands, corresponding to different π→π* transitions. cdnsciencepub.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the specific substitution pattern on the naphthyridine core. The presence of the amino (-NH₂) group, an auxochrome, and the bromo (-Br) group are expected to cause bathochromic (red) shifts in the absorption maxima compared to the unsubstituted 1,7-naphthyridine parent molecule. For example, studies on related amino-bromo-naphthyridines show significant bathochromic shifts of the primary absorption bands. cdnsciencepub.com

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Band | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| α-band | π→π* | > 350 |

| p-band | π→π* | 280 - 300 |

Elemental Analysis for Empirical Formula and Purity Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. For this compound, with the molecular formula C₈H₆BrN₃, this technique serves as a crucial checkpoint for verifying the empirical formula and assessing the sample's purity. a2bchem.com

The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and nitrogen (14.007 u). A close correlation between the experimentally determined values and the calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant amounts of impurities.

Table 3: Elemental Analysis Data for C₈H₆BrN₃

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C₈H₆BrN₃ | 42.88% | Data not available in cited sources |

| Hydrogen (H) | C₈H₆BrN₃ | 2.70% | Data not available in cited sources |

| Nitrogen (N) | C₈H₆BrN₃ | 18.75% | Data not available in cited sources |

Computational and Theoretical Investigations of 3 Bromo 1,7 Naphthyridin 8 Amine

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

While specific experimental and computational spectroscopic studies on 3-bromo-1,7-naphthyridin-8-amine are not extensively documented in the reviewed literature, the prediction of its spectroscopic properties can be extrapolated from computational studies on analogous naphthyridine structures. tandfonline.comworldscientific.comresearchgate.netresearchgate.netacs.orgresearchgate.net Density Functional Theory (DFT) is a powerful method for this purpose, often used to calculate NMR chemical shifts, and Time-Dependent DFT (TD-DFT) is employed for simulating UV-Vis absorption spectra. worldscientific.comresearchgate.net

For instance, in studies of similar heterocyclic compounds, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, has been successfully used to calculate the theoretical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. tandfonline.com These theoretical values, when compared with experimental data for related molecules, show a strong correlation, thus validating the computational model. tandfonline.com It is anticipated that a similar computational approach for this compound would provide a reliable prediction of its NMR spectrum.

The UV-Vis spectrum, which provides information about electronic transitions within the molecule, can also be predicted using TD-DFT calculations. worldscientific.comacs.org These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the conjugated π-system of the naphthyridine core. tandfonline.com

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical based on similar compounds)

| Spectroscopic Technique | Predicted Data Type | Predicted Values (Illustrative) |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 7.0-8.5 ppm; Amine protons: variable |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons: 110-160 ppm |

| UV-Vis | λmax (nm) | ~280-350 nm |

Note: The values in this table are illustrative and based on computational studies of structurally related naphthyridine derivatives. Specific calculations for this compound are required for accurate predictions.

Reaction Mechanism Studies using Computational Methods

Computational chemistry provides a molecular-level understanding of reaction mechanisms, which is crucial for designing new synthetic routes and predicting product formation. smu.eduresearchgate.net For this compound, computational methods can be employed to study various potential reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the amino group.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. smu.edu The Unified Reaction Valley Approach (URVA) is one such method that analyzes the reaction path and the electronic and geometric changes that occur as reactants are converted to products. smu.edu This can reveal the detailed sequence of bond-breaking and bond-forming events. smu.edu

For example, in the study of rearrangements of related heterocyclic systems, quantum chemical calculations have been instrumental in elucidating the proposed reaction mechanism and the key elementary steps. researchgate.net Similarly, for this compound, computational studies could investigate the mechanism of its synthesis, such as a modified Skraup reaction or other cyclization reactions, providing insights into the role of catalysts and reaction conditions. mdpi.com

Table 2: Key Computational Parameters in Reaction Mechanism Studies

| Computational Parameter | Information Provided | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts the feasibility and rate of potential synthetic transformations. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Identifies the critical point of the reaction and helps understand steric and electronic effects. |

| Reaction Intermediates | Stable or quasi-stable species formed during the reaction. | Helps to understand the step-wise nature of the reaction mechanism. |

| Thermodynamic Parameters (ΔH, ΔG) | Enthalpy and Gibbs free energy changes of the reaction. | Determines the overall spontaneity and energy profile of the reaction. |

By applying these computational methodologies, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding future experimental work in its synthesis and application.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Novel Naphthyridine-Based Heterocycles and Ring Systems

The functional groups of 3-bromo-1,7-naphthyridine (B3278540) derivatives serve as key starting points for the synthesis of novel heterocyclic systems. The bromine atom is particularly useful as it can be readily displaced or participate in various cross-coupling reactions, while the amino group can be involved in cyclization and condensation reactions.

A significant example of its role as a precursor is in the synthesis of isocanthin-4-ones, a class of polycyclic alkaloids. acs.org Researchers have successfully synthesized 8-bromo-1,7-naphthyridin-4(1H)-one, a closely related derivative, through the thermolysis of a corresponding ylidene precursor. acs.orgdoi.org Although the synthesis was challenging and required optimization of reaction conditions to avoid the formation of complex mixtures, it yielded the desired naphthyridinone in 85% yield under high-dilution conditions. acs.org This bromo-naphthyridinone intermediate is crucial for the subsequent construction of the canthin-4-one skeleton. acs.orgnih.govresearchgate.net

The general strategy involves leveraging the bromo-substituted naphthyridine core to build additional rings. Methodologies such as intramolecular cyclization of pyridinecarboxamides containing an ethynyl (B1212043) group have been employed to create various naphthyridinone structures, highlighting the versatility of functionalized pyridines in synthesizing these fused systems. jst.go.jp The reactivity of halonaphthyridines with nucleophiles like potassium amide has also been explored, demonstrating that the position of the nitrogen atoms influences the site of amination, which can proceed through different mechanisms. wur.nl These fundamental reactions underscore the potential of 3-bromo-1,7-naphthyridin-8-amine as a foundational molecule for accessing a wide array of novel heterocyclic structures.

Integration into Polycyclic Aromatic and Heterocyclic Scaffolds

The 1,7-naphthyridine (B1217170) framework is a key component in a variety of polycyclic aromatic and heterocyclic scaffolds found in natural products and pharmacologically active molecules. The ability to functionalize the this compound core allows for its seamless integration into larger, more complex ring systems.

The synthesis of canthin-4-one and isocanthin-4-one alkaloids serves as a prime illustration of this principle. acs.orgnih.govresearchgate.net Starting from a bromo-1,7-naphthyridinone derivative, subsequent steps involving palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed C-N bond formation are used to construct the final polycyclic structure. acs.orgresearchgate.net This approach demonstrates a powerful strategy for building the central pyrrole (B145914) ring (ring B) of the canthinone system, starting from a pre-formed bromo-naphthyridine. researchgate.net

Furthermore, research into related benzo[c] acs.orgnaphthyridine systems showcases how a bromo-substituted core can be a linchpin in the synthesis of complex alkaloids. d-nb.infobeilstein-journals.org Techniques such as regioselective direct ring metalation allow for the introduction of various substituents, creating versatile building blocks for natural product synthesis. d-nb.infobeilstein-journals.org This method, combined with cyclization reactions, provides a novel pathway to intricate structures like pyrido[4,3,2-mn]acridones. d-nb.info The development of synthetic routes to other polycyclic systems, such as 3-amino-5,6,7,8-tetrahydro doi.orgCurrent time information in Bangalore, IN.naphthyridines and benzo[h]indazolo[6,7-b] doi.orgCurrent time information in Bangalore, IN.naphthyridine, further highlights the utility of the naphthyridine motif in constructing diverse and complex molecular architectures. researchgate.netresearchgate.net

Synthesis of Compound Libraries for Research and Development

The strategic functionalization of this compound makes it an ideal starting material for the generation of compound libraries. These libraries, which consist of a series of structurally related compounds, are indispensable tools in drug discovery and materials science for probing biological targets and exploring structure-activity relationships (SAR).

The synthesis of canthin-4-one analogues demonstrates this application directly. After establishing a robust synthetic route to the core structure, researchers prepared ten different analogues by varying the substituents. acs.orgnih.govresearchgate.net This diversification was made possible by the versatility of the bromo-naphthyridine intermediate in palladium-catalyzed coupling reactions with a range of commercially available boronic acids and esters. acs.org This approach allows for the systematic modification of the final molecule to evaluate how different chemical groups affect its properties.

The broader field of naphthyridine chemistry provides many examples of this library-based approach. The development of novel 1,7-naphthyridine 1-oxides as potent and selective inhibitors of p38 MAP kinase involved an extensive SAR exercise with numerous derivatives to optimize biological activity. nih.gov Similarly, libraries of 1,8-naphthyridines have been synthesized and screened for various biological activities, including antifungal and antitumor properties. nih.gov The use of bromo-organic compounds is a well-established and fundamental strategy in organic synthesis for creating molecular diversity. sci-hub.se The reactivity of the bromine atom in this compound allows it to be a key player in this strategy, enabling the efficient production of diverse compound libraries for research and development.

Structure Activity Relationship Sar Studies and Molecular Target Interactions

Influence of the Bromine Atom on Molecular Recognition and Ligand Efficiency

The introduction of a bromine atom into a heterocyclic scaffold can significantly modulate a compound's physicochemical properties and its interaction with biological targets. In naphthyridine derivatives, the presence and position of a halogen atom are known to influence antimicrobial activity irjet.net.

Specifically, studies on the related 1,8-naphthyridinone scaffold have demonstrated that the introduction of a bromine atom at the C-6 position enhances antibacterial activity against resistant strains of Bacillus subtilis and Aggregatibacter actinomycetemcomitans nih.govnih.gov. The 6-bromo derivatives were found to be more potent than their non-brominated counterparts nih.gov. This increased potency is attributed to the bromine atom's ability to form halogen bonds and alter the electronic properties of the molecule, thereby enhancing its binding affinity to target enzymes like DNA gyrase nih.gov. For the 5-bromo-1,7-naphthyridine (B95205) intermediate, the bromine atom increases its electrophilic character, making it a reactive component for further chemical synthesis cymitquimica.com. This suggests that the bromine at the C-3 position of 3-Bromo-1,7-naphthyridin-8-amine likely plays a critical role in molecular recognition and ligand efficiency, potentially increasing its potency for various biological targets.

Role of the Amino Group in Modulating Molecular Interactions and Biological Activity

The amino group, particularly at the C-8 position of a naphthyridine ring, is a key determinant of biological activity and target specificity. Research on different naphthyridine isomers highlights the importance of this functional group. For instance, in a series of 1,6-naphthyridines, the presence of an 8-amino group conferred significant cytotoxicity against cancer cell lines, whereas an 8-hydroxy group on the same scaffold resulted in potent HIV-1 integrase inhibition acs.org. This demonstrates that the C-8 amino group is a critical pharmacophoric element that directs the molecule's activity towards specific targets like oncogenic kinases acs.org.

Studies on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, which are structurally similar to the 1,7-naphthyridine (B1217170) scaffold, have identified this class as a new lead for potent c-Kit and VEGFR-2 kinase inhibitors mdpi.comnih.gov. The 8-amino group in these compounds acts as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase domain mdpi.com. The synthesis of various 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines has also been accomplished, yielding derivatives with promising, though as-yet-unspecified, biological activity researchgate.net. Therefore, the 8-amino group in this compound is predicted to be a vital anchor for binding to macromolecular targets, particularly protein kinases.

Systematic Derivatization and SAR Studies for Specific Biological Targets (e.g., enzymes, receptors)

Systematic derivatization of the naphthyridine core has been a fruitful strategy for optimizing potency and selectivity for various biological targets. A prime example is the development of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as inhibitors of c-Kit and VEGFR-2, two kinases implicated in cancer mdpi.comnih.gov.

In these studies, a library of compounds was synthesized by modifying the substituent on the 8-amino group. The initial lead compound, with a simple amino group at C-8, was elaborated by introducing various aryl and heteroaryl moieties. The structure-activity relationship for these 2,7-naphthyridinone derivatives as c-Kit inhibitors revealed several key findings:

Substitution on the 8-amino group: Introducing a (2,6-dichlorophenyl)amino group resulted in a significant loss of activity. However, substituting with a (4-fluorophenyl)amino or a pyridin-3-ylamino group led to potent inhibitors mdpi.com.

Substitution on the 2-phenyl ring: The presence of a 4-fluorophenyl group at the N-2 position was generally favorable for activity mdpi.com.

Combined substitutions: The compound 9k , featuring a 2-(4-fluorophenyl) group and an 8-((4-fluorophenyl)amino) substituent, emerged as a highly potent c-Kit inhibitor mdpi.comnih.gov.

For VEGFR-2 inhibition, derivatization of the C-3 position of the 2,7-naphthyridinone core was explored. This led to the discovery that compounds with a methyl group at C-3 and various substituted benzylamino or furylmethylamino groups at C-8 showed good inhibitory activity mdpi.com. These SAR studies underscore how systematic modification of the 8-amino group and other positions on the naphthyridine scaffold can fine-tune the compound's inhibitory profile against specific kinases.

Table 1: Structure-Activity Relationship of 8-Amino-2,7-Naphthyridinone Derivatives as Kinase Inhibitors

| Compound | R1 (at C-8) | R2 (at N-2) | R3 (at C-3) | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|---|---|---|

| 3 | -NH2 | Phenyl | H | c-Kit / VEGFR-2 | 329.6 nM / 279.9 nM | mdpi.comnih.gov |

| 9c | -(2,6-dichlorophenyl)amino | 4-fluorophenyl | H | c-Kit | >1000 nM | mdpi.com |

| 9d | -(pyridin-3-yl)amino | 4-fluorophenyl | H | c-Kit | 17.2 nM | mdpi.com |

| 9k | -(4-fluorophenyl)amino | 4-fluorophenyl | H | c-Kit | 8.5 nM | mdpi.comnih.gov |

| 10l | -((4-methoxybenzyl)amino) | 4-(trifluoromethoxy)phenyl | Methyl | VEGFR-2 | 56.5 nM | mdpi.comnih.gov |

| 10r | -((4-fluorobenzyl)amino) | 4-(trifluoromethoxy)phenyl | Methyl | VEGFR-2 | 31.7 nM | mdpi.comnih.gov |

Molecular Docking Studies with Relevant Macromolecular Targets to Predict Binding Modes and Affinities

Molecular docking simulations provide valuable predictions of the binding modes of naphthyridine derivatives within the active sites of their macromolecular targets. Such studies have been crucial in rationalizing the observed SAR and guiding further drug design.

For the 8-amino-2,7-naphthyridinone kinase inhibitors, docking studies revealed key interactions within the ATP-binding pocket of c-Kit and VEGFR-2 kinases mdpi.comnih.gov. The 8-amino group consistently formed a critical hydrogen bond with the backbone carbonyl oxygen of a cysteine residue in the hinge region of the kinase. The naphthyridinone core itself acted as a scaffold, positioning the substituents for optimal interactions. The N-2 phenyl group was predicted to extend into a hydrophobic pocket, while the substituent on the 8-amino group occupied the region leading towards the solvent-exposed area mdpi.com.

In a separate study, a derivative of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione was docked into the active site of HER2 kinase. The simulation predicted a strong binding affinity, with a total binding energy of -7.89 kcal/mol and a predicted inhibition constant of 1.65 µM tandfonline.com. Similarly, docking studies of triazolylnaphthyridinone derivatives into the DNA-gyrase cleavage complex of Acinetobacter baumannii showed binding modes similar to the known inhibitor moxifloxacin, helping to explain their antibacterial activity nih.gov. These computational models consistently highlight the importance of the naphthyridine core as a scaffold and the key roles of its substituents in forming specific hydrogen bonds and hydrophobic interactions that determine binding affinity and selectivity.

Kinetic and Binding Affinity Investigations (in vitro biochemical assays)

In vitro biochemical assays provide quantitative data on the inhibitory potency of these compounds. For the 8-amino-2,7-naphthyridinone series, enzymatic assays were used to determine their half-maximal inhibitory concentrations (IC50) against various kinases mdpi.comnih.gov.

The results confirmed the potential of this scaffold, with several compounds demonstrating nanomolar potency. Compound 9k was identified as a particularly potent inhibitor of c-Kit, with an IC50 value of 8.5 nM, representing a 38-fold improvement over the initial lead compound 3 (IC50 = 329.6 nM) mdpi.comnih.gov. For VEGFR-2, compounds 10l and 10r showed excellent activity with IC50 values of 56.5 nM and 31.7 nM, respectively mdpi.comnih.gov.

In the context of antibacterial agents, a series of 6-bromo-1,8-naphthyridinone derivatives were evaluated for their ability to inhibit E. coli DNA-gyrase. The most active compound, 7e , exhibited an IC50 of 1.94 µg/ml, a potency comparable to the standard drug nalidixic acid (IC50: 1.74 µg/ml) nih.gov. These in vitro assays are essential for validating the findings from SAR and docking studies and for quantifying the biological activity of new derivatives.

Table 2: In Vitro Inhibitory Activity of Selected Naphthyridine Derivatives

| Compound | Target | Assay Type | Result (IC50) | Reference |

|---|---|---|---|---|

| 9d | c-Kit | Enzymatic Assay | 17.2 nM | mdpi.com |

| 9k | c-Kit | Enzymatic Assay | 8.5 nM | mdpi.comnih.gov |

| 10l | VEGFR-2 | Enzymatic Assay | 56.5 nM | mdpi.comnih.gov |

| 10r | VEGFR-2 | Enzymatic Assay | 31.7 nM | mdpi.comnih.gov |

| 7e | E. coli DNA-gyrase | Supercoiling Assay | 1.94 µg/ml | nih.gov |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HER2 Kinase | Docking Prediction (Ki) | 1.65 µM | tandfonline.com |

Emerging Research Avenues and Future Directions in 3 Bromo 1,7 Naphthyridin 8 Amine Chemistry

Development of Novel and Efficient Synthetic Routes for Analog Preparation

The generation of a diverse library of analogs is fundamental to exploring the full potential of a scaffold like 3-Bromo-1,7-naphthyridin-8-amine. Research is increasingly focused on moving beyond traditional, often harsh, synthetic methods to develop more efficient and scalable routes.

Key strategies for synthesizing the core naphthyridine ring system often draw from established reactions for quinoline (B57606) and other naphthyridine isomers, which can be adapted for 1,7-naphthyridine (B1217170) derivatives. ekb.eg For instance, the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, is a foundational method for creating the 4-oxo-1,8-naphthyridine skeleton and can be conceptually applied to 1,7-naphthyridine synthesis. ekb.eg Similarly, the Friedländer annulation, condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers another pathway. A greener version of this reaction for 1,8-naphthyridines has been developed using water as a solvent, a strategy that holds promise for 1,7-naphthyridine synthesis as well. rsc.orgacs.org

The table below summarizes prominent synthetic strategies that could be adapted or further optimized for the preparation of this compound analogs.

| Reaction Type | Starting Materials | Key Features & Applicability | Relevant Isomers Synthesized |

| Gould-Jacobs Reaction | Aminopyridine, Diethyl ethoxymethylenemalonate (EMME) | Forms 4-hydroxy-naphthyridine-3-carboxylate esters; requires high-temperature cyclization. ekb.eg | 1,8-Naphthyridines ekb.eg |

| Friedländer Annulation | o-Amino-pyridine carbaldehyde/ketone, α-Methylene carbonyl compound | One-pot condensation and cyclization; can be performed under green conditions (e.g., in water). rsc.orgacs.org | 1,8-Naphthyridines rsc.orgacs.org |

| Skraup Reaction | Aminopyridine, Glycerol, Oxidizing agent | A classic method for quinolines, adaptable for naphthyridines. mdpi.com | 1,5-Naphthyridines mdpi.com |

| Multi-step Synthesis | 2-Cyano-3-methylpyridine, Cyclohexane-1,4-dicarboxylic acid dimethyl ester | Scalable route achieving good overall yield; allows for controlled stereochemistry. acs.orgacs.org | 1,7-Naphthyridines acs.orgacs.org |

| Cyclization from Substituted Pyridines | 3-Amino-4-bromopyridine | High-dilution thermolysis to form the second ring, yielding a key bromo-naphthyridinone intermediate. acs.org | 1,5- and 1,7-Naphthyridinones acs.org |

Exploration of Sustainable and Eco-Friendly Methodologies for Naphthyridine Synthesis

The principles of green chemistry are becoming increasingly integral to modern synthetic organic chemistry, driven by the need to reduce environmental impact. ijpsjournal.comnih.gov The synthesis of aza-heterocycles, including naphthyridines, is an active area for the application of these principles. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, using microwave irradiation to dramatically reduce reaction times, often increasing yields and product purity compared to conventional heating. ijpsjournal.combookpi.org This technique has been successfully applied to the clean and efficient synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, yielding products in excellent yields under environmentally benign conditions. derpharmachemica.comscispace.comderpharmachemica.com The application of microwave-assisted protocols to the synthesis of this compound could offer significant advantages in terms of energy efficiency and speed.

The use of alternative and safer solvents , particularly water, is another cornerstone of green chemistry. nih.gov Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines via the Friedländer reaction in water, using a biocompatible choline (B1196258) hydroxide (B78521) ionic liquid as a catalyst. acs.org This approach is notable for being a one-step reaction with easy product separation, and it avoids the use of harsh conditions or toxic organic solvents. acs.org

Other sustainable strategies include solvent-free reactions and the use of biocatalysis . ijpsjournal.comnih.gov These methods minimize waste and hazards associated with traditional solvents. ijpsjournal.com The development of such protocols for 1,7-naphthyridine synthesis is a key future direction.

The following table compares various green chemistry approaches applicable to naphthyridine synthesis.

| Methodology | Principle | Advantages | Reported Application |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, direct heating of reactants. | Reduced reaction times, higher yields, increased purity, energy efficiency. ijpsjournal.com | Synthesis of 2,6-Naphthyridines. derpharmachemica.comscispace.comderpharmachemica.com |

| Aqueous Synthesis | Uses water as the reaction solvent, often with a catalyst. | Environmentally benign, low cost, simplified workup. acs.org | Friedländer synthesis of 1,8-Naphthyridines. acs.org |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Eliminates solvent waste, reduces costs, lowers environmental and health risks. ijpsjournal.com | General synthesis of heterocyclic compounds. ijpsjournal.com |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all reactants. | High atom economy, operational simplicity, reduced waste. researchgate.net | General synthesis of aza-heterocycles. researchgate.net |

Adopting these methodologies for the synthesis of this compound and its derivatives would not only align with modern environmental standards but also potentially uncover new, more efficient chemical pathways.

Advanced Functionalization and Derivatization Strategies for Enhanced Specificity

The this compound scaffold is primed for extensive functionalization, which is crucial for tuning its properties and achieving specificity towards biological targets or material applications. The two primary reactive handles are the bromine atom at the C3 position and the amino group at the C8 position.

Functionalization at the C3-Position: The carbon-bromine bond is a versatile anchor point for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-naphthyridine with various boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents, as demonstrated in the synthesis of canthin-4-ones from an 8-bromo-1,7-naphthyridin-4(1H)-one intermediate. acs.org

Other Cross-Coupling Reactions: Other well-established reactions such as Heck, Negishi, and Stille couplings could also be employed to introduce alkenyl, alkyl, and other organic fragments at the C3 position. nih.gov

Derivatization at the C8-Amine: The primary amino group is a nucleophilic site that can be readily modified.

Acylation and Amide Formation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) to form amides. nih.govgoogle.com This strategy was used to prepare a series of imidazo[1,2-a] acs.orgresearchgate.netnaphthyridine amides with potent anti-HCV activity. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides can yield sulfonamides, a common functional group in medicinal chemistry. mdpi.com

These derivatization strategies are essential for structure-activity relationship (SAR) studies. For example, in the development of 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors, extensive SAR exercises involving modification of substituents were key to identifying highly potent and selective compounds. nih.gov By systematically exploring the chemical space around the this compound core, researchers can optimize interactions with specific biological targets, thereby enhancing potency and selectivity.

| Position | Reaction Type | Reagent(s) | Resulting Functional Group | Purpose/Application |

| C3-Br | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl group | SAR studies, introduction of new electronic/steric properties. acs.org |

| C8-NH₂ | Acylation | Acyl chloride or Carboxylic acid + coupling agent (e.g., HATU) | Amide | Introduce linkers, modify hydrogen bonding potential, improve pharmacokinetic properties. nih.gov |

| C8-NH₂ | Sulfonylation | Sulfonyl chloride | Sulfonamide | Bioisosteric replacement, enhance biological activity. mdpi.com |

| N1 (Ring Nitrogen) | N-Oxidation | Peracid (e.g., m-CPBA) | N-oxide | Modulate electronics, improve selectivity for biological targets. nih.govresearchgate.net |

Future research will likely involve more complex, multi-step derivatizations and the use of late-stage functionalization techniques to rapidly generate diverse molecular architectures from a common intermediate.

Potential Integration with Materials Science and Supramolecular Chemistry Applications

Beyond its biological potential, the 1,7-naphthyridine scaffold is gaining attention in materials science and supramolecular chemistry. researchgate.net The defining features of this compound—its rigid, planar core, specific arrangement of hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), and reactive bromine atom—make it an attractive building block for constructing higher-order molecular architectures. mdpi.com

Supramolecular Chemistry: Naphthyridine derivatives are excellent candidates for designing host-guest systems and self-assembling materials due to their predictable hydrogen-bonding patterns. mdpi.comtandfonline.com The 1,7-naphthyridine core provides a defined geometry for presenting hydrogen-bonding sites. The amino group at C8 and the nitrogen at N1 can act as a donor-acceptor pair, capable of forming stable complexes with complementary molecules, such as biotin (B1667282) derivatives or carboxylates. mdpi.comtandfonline.combeilstein-journals.orgbeilstein-journals.org The ability to form these ordered, non-covalent interactions is the foundation of supramolecular polymers and molecular sensors. beilstein-journals.org The bromine at C3 could be used to attach this recognition unit to other systems or to tune its electronic properties.

Materials Science: The planar, electron-deficient nature of the naphthyridine ring system is of interest for the development of novel organic electronic materials.